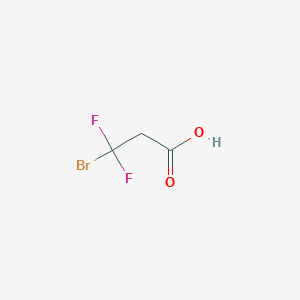

3-Bromo-3,3-difluoropropanoic acid

Description

Significance and Research Context of Halogenated Carboxylic Acids

The presence of halogen atoms in carboxylic acids can significantly influence their acidity, reactivity, and conformational preferences. Fluorine, in particular, due to its high electronegativity and small size, can impart unique properties such as enhanced metabolic stability and increased binding affinity in biologically active molecules. The carbon-fluorine bond is the strongest single bond in organic chemistry, contributing to the thermal and chemical stability of fluorinated compounds.

Bromine, on the other hand, serves as an excellent leaving group in nucleophilic substitution reactions and can participate in various cross-coupling reactions, making bromo-substituted compounds versatile intermediates in organic synthesis. The combination of these halogens in a single molecule, as seen in 3-Bromo-3,3-difluoropropanoic acid, creates a multifunctional platform for the synthesis of more complex and valuable molecules.

Historical Overview of Research on this compound and Related Fluorinated Compounds

The exploration of organofluorine chemistry dates back to the 19th century, but it was in the 20th century that the field saw significant expansion, driven by the discovery of the unique properties of fluorinated compounds. The development of new fluorinating reagents and synthetic methodologies paved the way for the preparation of a wide array of fluorinated molecules, including carboxylic acids.

While specific early research on this compound is not extensively documented in readily available literature, its emergence is intrinsically linked to the broader advancements in the synthesis of gem-difluoro compounds. The synthesis of its ethyl ester, ethyl 3-bromo-3,3-difluoropropanoate, was reported in the year 2000 in The Journal of Organic Chemistry. This indicates that research into this structural motif was gaining traction at the turn of the 21st century. The development of methods to introduce the gem-difluoro unit and subsequently functionalize the molecule has been a key area of investigation.

Current Research Frontiers and Future Prospects for this compound

Current research involving this compound and its derivatives is primarily focused on their application as specialized building blocks in materials science and organic synthesis.

One of the prominent areas of application is in the development of advanced photolithography materials. The acid, often in the form of its acid chloride, is used as a fluorinated carboxylic acid moiety in the synthesis of photoacid generators (PAGs) for photoresists. google.comgoogle.com These PAGs are crucial components in the microfabrication of electronic devices. The incorporation of the difluoro-bromo-propyl group can influence the solubility, diffusion, and acid-generating efficiency of the PAG, ultimately impacting the resolution and performance of the lithographic process.

The future prospects for this compound are tied to the expanding field of organofluorine chemistry. As the demand for sophisticated molecules with tailored properties grows, the utility of such versatile building blocks is expected to increase. Potential future research directions could include:

Development of new synthetic methodologies: Exploring more efficient and scalable routes to synthesize this compound and its derivatives.

Medicinal chemistry applications: Investigating the potential of incorporating the 3,3-difluoropropanoic acid moiety into biologically active molecules to enhance their therapeutic properties.

Polymer chemistry: Utilizing the compound or its derivatives as monomers or functionalizing agents for the creation of novel fluoropolymers with unique thermal, chemical, and optical properties.

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₃H₃BrF₂O₂ |

| Molecular Weight | 188.96 g/mol |

| CAS Number | 130312-65-1 |

| Appearance | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Solubility | Not specified in available literature |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-3,3-difluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrF2O2/c4-3(5,6)1-2(7)8/h1H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUMEZGPHGRMFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60563989 | |

| Record name | 3-Bromo-3,3-difluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130312-65-1 | |

| Record name | 3-Bromo-3,3-difluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-3,3-difluoropropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 3,3 Difluoropropanoic Acid

Direct Halogenation Approaches for 3-Bromo-3,3-difluoropropanoic Acid

Direct halogenation aims to introduce the bromine atom in a single, decisive step onto a pre-existing difluoropropanoic acid structure. These methods often employ radical conditions to activate a C-H bond for substitution.

Bromination of 2,2-Difluoropropanoic Acid Derivatives

A theoretical approach to synthesizing the target compound involves the bromination of derivatives of 2,2-difluoropropanoic acid. This strategy relies on the selective substitution of a hydrogen atom with bromine at the C-3 position. However, it is important to note that the direct bromination of a 2,2-difluoro isomer to yield a 3-bromo-3,3-difluoro product would necessitate a complex rearrangement, and such a transformation is not commonly detailed in scientific literature. The expected product from a standard radical bromination of a 2,2-difluoropropanoic acid derivative would be a 3-bromo-2,2-difluoropropanoic acid derivative.

Radical bromination using elemental bromine (Br₂) is a classic method for halogenating alkanes. The reaction is typically initiated by ultraviolet (UV) light or a radical initiator. The process involves the homolytic cleavage of the Br-Br bond to form bromine radicals, which then abstract a hydrogen atom from the substrate. While this method is well-established, its application to 2,2-difluoropropanoic acid derivatives to produce this compound is not well-documented, and challenges in selectivity and potential side reactions would be anticipated.

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for radical substitution reactions, particularly for allylic and benzylic brominations in what is known as the Wohl-Ziegler reaction. wikipedia.org It serves as a convenient source of bromine radicals (Br•) under conditions typically involving a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, often in a non-polar solvent such as carbon tetrachloride (CCl₄). wikipedia.org The advantage of NBS is that it maintains a low concentration of elemental bromine in the reaction mixture, which can help to minimize side reactions. The application of NBS for the α-bromination of carbonyl derivatives is also a known method. wikipedia.org In the context of producing this compound from a 2,2-difluoropropanoic acid precursor, this would involve the radical abstraction of a hydrogen from the C-3 position.

Table 1: General Conditions for Radical Bromination with NBS

| Parameter | Condition |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Initiator | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide |

| Solvent | Carbon Tetrachloride (CCl₄) or other non-polar solvent |

| Initiation | Heat or UV irradiation |

This table represents typical conditions for Wohl-Ziegler type reactions and may require optimization for specific substrates.

Bromination of Difluoropropanoic Acid Metal Salts

Another potential synthetic pathway involves the bromination of metal salts of difluoropropanoic acid. This approach could offer different reactivity and selectivity compared to radical bromination of the free acid or its esters. For instance, reactions involving silver salts of carboxylic acids, such as in the Hunsdiecker reaction, lead to decarboxylative bromination. However, for the synthesis of this compound, a non-decarboxylative pathway would be necessary. Specific and detailed research findings for the direct bromination of a difluoropropanoic acid metal salt to achieve the desired product are not extensively covered in the available literature.

Multi-Step Synthetic Strategies for this compound

Multi-step syntheses provide a more controlled and often more viable route to complex molecules. By building the molecule sequentially, issues of regioselectivity can be overcome.

Routes via Ethyl 3-Bromo-3,3-difluoropropionate Intermediates

A key and more plausible strategy for the synthesis of this compound involves the preparation of an ester intermediate, specifically Ethyl 3-bromo-3,3-difluoropropionate. This intermediate already contains the required arrangement of atoms. The synthesis of this ester can be accomplished through various means, after which a straightforward hydrolysis step yields the target carboxylic acid.

The final step in this sequence is the conversion of the ester to the carboxylic acid. This is typically achieved through acid- or base-catalyzed hydrolysis. Basic hydrolysis, using a reagent like sodium hydroxide (B78521) in an aqueous or alcoholic solvent, followed by an acidic workup, is a common and effective method for this transformation.

Table 2: Representative Hydrolysis of Ethyl Ester to Carboxylic Acid

| Step | Reagents | Purpose |

| 1. Saponification | Sodium Hydroxide (NaOH) in Water/Ethanol | Cleavage of the ester bond to form the sodium carboxylate salt. |

| 2. Acidification | Hydrochloric Acid (HCl) or other strong acid | Protonation of the carboxylate salt to yield the final carboxylic acid. |

This table outlines a standard procedure for ester hydrolysis.

Radical Addition of Dibromodifluoromethane (B1204443) to Ethyl Vinyl Ether

The process involves the addition of a bromodifluoromethyl radical to the double bond of ethyl vinyl ether. This reaction is typically initiated by a radical initiator, leading to the formation of an intermediate that subsequently abstracts a bromine atom from another molecule of dibromodifluoromethane to propagate the radical chain reaction. The primary product of this addition is 2-bromo-2,2-difluoro-1-ethoxypropane.

Subsequent Oxidation and Hydrolysis Protocols

Following the radical addition, the resulting 2-bromo-2,2-difluoro-1-ethoxypropane undergoes a two-step conversion to yield the final product. The first step is an oxidation reaction, which transforms the ether functionality into a carboxylic acid precursor. This is followed by hydrolysis, which cleaves the ester or related intermediate to afford this compound. The specifics of the oxidation and hydrolysis conditions are critical for achieving high yields and purity.

Strategies Involving Aldol Addition and Subsequent Functionalization

Alternative synthetic strategies employ aldol-type addition reactions. These methods often involve the reaction of an enolate, or its equivalent, derived from a difluoroacetyl precursor with an appropriate electrophile. Subsequent functional group manipulations are then carried out to install the bromine atom and the carboxylic acid moiety. One such approach involves the Reformatsky reaction of ethyl bromodifluoroacetate with aldehydes. researchgate.net

Fluorine-Halogen Exchange Reactions on 3,3,3-Trifluoropropanoic Acid Derivatives

Fluorine-halogen exchange reactions represent another viable pathway to this compound. This approach typically starts with a more readily available trifluorinated precursor, such as a derivative of 3,3,3-trifluoropropanoic acid. A key step involves the selective replacement of one fluorine atom with a bromine atom. This transformation can be challenging due to the high strength of the carbon-fluorine bond and requires specific reagents and conditions to achieve the desired regioselectivity. Industrial methods for synthesizing fluorinated aromatics often utilize the Halex (halogen exchange) process, where halogen atoms are replaced by fluoride (B91410) from inorganic sources. nih.gov

Advancements in Green Chemistry for this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. This trend extends to the production of this compound, with research focusing on the design of greener reagents and the optimization of reaction pathways to minimize waste and improve efficiency.

Design of Selective and Environmentally Benign Reagents

A key aspect of green chemistry is the use of reagents that are less hazardous and more selective. In the context of this compound synthesis, this involves exploring alternatives to harsh or toxic chemicals. For instance, research into milder brominating agents or the use of catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents is an active area of investigation. The compound is recognized as a valuable intermediate in various chemical syntheses due to the reactivity imparted by its halogen substituents. smolecule.com

Reactivity and Reaction Mechanisms of 3 Bromo 3,3 Difluoropropanoic Acid

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom in 3-bromo-3,3-difluoropropanoic acid is susceptible to substitution by various nucleophiles. The presence of the two fluorine atoms on the same carbon atom enhances the electrophilicity of the carbon to which the bromine is attached, facilitating nucleophilic attack. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the carbon atom, and the bromide ion is displaced as the leaving group.

Common nucleophiles that can displace the bromine atom include amines and thiols. For instance, reaction with primary amines can lead to the formation of the corresponding 3-amino-3,3-difluoropropanoic acid derivatives. Similarly, thiols can react to form 3-thio-3,3-difluoropropanoic acid derivatives. The general scheme for these reactions involves the attack of the nucleophile on the carbon atom bonded to the bromine, leading to the formation of a new carbon-nucleophile bond and the expulsion of the bromide ion.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Amine | Primary Amines | 3-Amino-3,3-difluoropropanoic acid derivative |

| Thiol | Potassium Thiocyanate | 3-Thiocyanato-3,3-difluoropropanoic acid derivative |

| Azide | Sodium Azide | 3-Azido-3,3-difluoropropanoic acid derivative |

Oxidation and Reduction Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo both oxidation and reduction, although the conditions required for these transformations can be influenced by the presence of the halogen atoms.

Oxidation: While the carboxylic acid group is already in a high oxidation state, further oxidation is generally not feasible under standard conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are typically used to oxidize organic compounds. However, in the case of this compound, the carboxylic acid moiety is resistant to further oxidation. Instead, harsh oxidative conditions might lead to the degradation of the molecule.

Reduction: The reduction of the carboxylic acid group to a primary alcohol (3-bromo-3,3-difluoropropan-1-ol) requires a strong reducing agent. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids directly. commonorganicchemistry.comlibretexts.org More potent reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), are typically required for this transformation. khanacademy.org The reaction proceeds through the formation of an aluminum or borate (B1201080) ester intermediate, which is then hydrolyzed to yield the primary alcohol. It is important to note that these strong reducing agents can also potentially reduce the carbon-bromine bond, leading to a mixture of products.

Electrophilic and Radical Reaction Pathways

While the electron-rich double bonds of alkenes are typical sites for electrophilic attack, the saturated backbone of this compound is generally unreactive towards electrophiles. However, the molecule can participate in radical reactions, particularly involving the carbon-bromine bond.

Radical Reactions: The carbon-bromine bond can be cleaved homolytically under the influence of radical initiators (e.g., AIBN) or UV light to generate a bromine radical and a 3,3-difluoropropanoic acid radical. This radical intermediate can then participate in various radical chain reactions, such as addition to alkenes or hydrogen abstraction. For instance, in the presence of a suitable hydrogen donor, the radical can be quenched to form 3,3-difluoropropanoic acid. The presence of the electron-withdrawing fluorine atoms can influence the stability and reactivity of the radical intermediate.

Dehydrohalogenation Reactions Leading to Fluorinated Alkenes

In the presence of a base, this compound can undergo dehydrohalogenation to form 3,3-difluoroacrylic acid. This elimination reaction involves the removal of a proton from the α-carbon (the carbon adjacent to the carboxylic acid group) and the bromide ion from the β-carbon. The reaction typically follows an E2 (bimolecular elimination) mechanism, where the base abstracts the α-proton simultaneously with the departure of the bromide leaving group. The presence of the electron-withdrawing fluorine atoms on the β-carbon facilitates this process by increasing the acidity of the α-protons and stabilizing the developing negative charge in the transition state. The resulting 3,3-difluoroacrylic acid is a valuable building block in organic synthesis, particularly for the introduction of the difluoroacrylic moiety into other molecules.

Comparative Reactivity Studies with Related Halogenated Propanoic Acids

The reactivity of this compound is significantly influenced by the nature and position of the halogen substituents. A comparison with other halogenated propanoic acids highlights the electronic effects of the halogens on the molecule's properties, particularly its acidity.

The acidity of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion). Electron-withdrawing groups attached to the carbon chain stabilize the carboxylate anion through an inductive effect, thereby increasing the acidity of the parent acid. Halogens are electron-withdrawing, and their effect on acidity depends on their electronegativity and their proximity to the carboxyl group.

Table 2: Comparison of pKa Values for Halogenated Propanoic Acids

| Compound | Structure | pKa |

| Propanoic acid | CH₃CH₂COOH | ~4.87 |

| 3-Chloropropanoic acid | ClCH₂CH₂COOH | ~4.08 |

| 3-Bromopropanoic acid | BrCH₂CH₂COOH | ~4.01 doubtnut.com |

| 2-Chloropropanoic acid | CH₃CHClCOOH | ~2.87 |

| 2-Bromopropanoic acid | CH₃CHBrCOOH | ~2.97 |

| This compound | BrCF₂CH₂COOH | Estimated to be lower than 3-bromopropanoic acid |

As shown in the table, the presence of a halogen increases the acidity (lowers the pKa) compared to propanoic acid. The effect is more pronounced when the halogen is closer to the carboxyl group (2-position vs. 3-position). Fluorine is more electronegative than bromine, and the presence of two fluorine atoms in this compound would be expected to have a significant acid-strengthening effect, making it a stronger acid than 3-bromopropanoic acid. lumenlearning.com This increased acidity also influences the rates of reactions involving the carboxylate anion, such as dehydrohalogenation.

In terms of nucleophilic substitution, the geminal difluoro groups in this compound are expected to increase the rate of SN2 reactions at the bromine-bearing carbon compared to non-fluorinated analogs, due to the enhanced electrophilicity of that carbon.

Advanced Synthetic Applications and Derivatives of 3 Bromo 3,3 Difluoropropanoic Acid

Utility as a Molecular Building Block in Organic Synthesis

The distinct arrangement of a bromine and two fluorine atoms on the third carbon position of the propanoic acid backbone makes 3-Bromo-3,3-difluoropropanoic acid a valuable precursor in various synthetic pathways. Its reactivity, particularly in substitution reactions where the bromine atom can be replaced by a range of nucleophiles, allows for the introduction of the difluoropropanoic acid moiety into larger, more complex structures.

Precursors for Fluorinated Pharmaceutical and Agrochemical Intermediates

The introduction of fluorine atoms into drug candidates and agrochemicals can significantly enhance their metabolic stability, binding affinity, and bioavailability. This compound serves as a key starting material for the synthesis of such fluorinated compounds. Its derivatives are investigated for their potential in drug design and their interactions with biological targets like enzymes and receptors. smolecule.com For instance, derivatives of this acid are used to create substituted arylethylamines, which are crucial components in many pharmaceutical and agrochemical products. frontierspecialtychemicals.com The synthesis of various functionalized benzimidazo-isoquinolin-6(5H)-one compounds, which have shown anti-inflammatory, antidiabetic, and antitumor properties, also utilizes derivatives of difluoropropanoic acid. acs.orgnih.gov

Contributions to Specialty Chemicals and Materials Science

In the realm of materials science, this compound and its derivatives are employed in the production of specialty chemicals, including polymers and coatings. smolecule.com The presence of fluorine in these materials can impart desirable properties such as thermal stability, chemical resistance, and altered surface characteristics. Ethyl 3-bromo-2,2-difluoropropanoate, a derivative, is a key precursor for specialty chemicals with customized properties.

Catalytic Cross-Coupling Reactions of this compound Derivatives

Derivatives of this compound, particularly its esters, are important substrates in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic chemistry for the formation of carbon-carbon bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a powerful and widely used method for creating carbon-carbon bonds. libretexts.orgtcichemicals.com This reaction typically involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex. libretexts.orgtcichemicals.com Derivatives of this compound can serve as the organic halide component in such reactions. These couplings are instrumental in synthesizing complex molecules, including biaryl compounds and conjugated dienes. tcichemicals.comharvard.edu The reaction conditions are generally mild, and the reaction tolerates a wide variety of functional groups. tcichemicals.comnih.gov The choice of ligands, bases, and solvents is crucial for the successful application of the Suzuki-Miyaura cross-coupling reaction to a diverse range of substrates. tcichemicals.com

Palladium(0)/Copper(I)-Cocatalyzed Cross-Couplings

Research has shown that the combination of a palladium(0) catalyst and a copper(I) cocatalyst can be effective in the cross-coupling of the zinc reagent of ethyl 3-bromo-3,3-difluoropropionate with aryl or alkenyl halides. researchgate.net This method provides a direct route to β-fluoro-α,β-unsaturated esters in moderate yields. researchgate.net The use of a copper mediator has also been reported in the palladium-catalyzed cross-coupling of 3-iodochromones, thiochromones, and quinolones with ethyl bromodifluoroacetate, leading to difluoro-containing products in moderate to excellent yields. nih.gov

Stereoselective Formation of β-Fluoro-α,β-unsaturated Esters

A notable application of these cross-coupling reactions is the stereoselective synthesis of β-fluoro-α,β-unsaturated esters. researchgate.net By treating ethyl 3-bromo-3,3-difluoropropionate with active zinc, a zinc reagent is formed. The subsequent cross-coupling of this reagent with aryl or alkenyl halides, using a palladium(0)-copper(I) cocatalyst system, can stereoselectively produce β-fluoro-α,β-unsaturated esters. researchgate.net Mechanistic studies suggest that the reaction proceeds through a (Z)-1-fluoro-2-(ethoxycarbonyl)ethenylzinc reagent, which then couples with the halide under palladium catalysis. researchgate.net This method is significant as it demonstrates that the addition of copper(I) can enhance the selectivity of the cross-coupling reaction. researchgate.net

Table 1: Key Derivatives and their Synthetic Applications

| Derivative | Application | Reaction Type | Reference |

|---|---|---|---|

| Ethyl 3-bromo-3,3-difluoropropionate | Synthesis of β-fluoro-α,β-unsaturated esters | Pd(0)/Cu(I)-cocatalyzed cross-coupling | researchgate.net |

| Ethyl 3-bromo-2,2-difluoropropanoate | Precursor for specialty chemicals | Various | |

| 3-Halo-3,3-difluoropropanoic acid derivatives | Synthesis of β-fluoro-α,β-unsaturated esters | Suzuki-Miyaura coupling | kisti.re.kr |

| N,N-dialkylaminomethyltrifluoroborate salts | Synthesis of arylethylamines | Palladium-catalyzed C(sp3)-C(sp3) coupling | frontierspecialtychemicals.com |

| 3-Iodochromones and related compounds | Synthesis of difluoro-containing products | Palladium-catalyzed cross-coupling with copper mediator | nih.gov |

Table 2: Catalytic Systems for Cross-Coupling Reactions

| Catalyst System | Reactants | Product | Key Features | Reference |

|---|---|---|---|---|

| Pd(0)/Cu(I) | Zinc reagent of ethyl 3-bromo-3,3-difluoropropionate and aryl/alkenyl halides | β-Fluoro-α,β-unsaturated esters | Stereoselective formation | researchgate.net |

| PdCl2(dppf)·CH2Cl2 / Cs2CO3 | Potassium alkyltrifluoroborates and alkenyl bromides | Coupled alkyl-alkenyl products | Tolerates various functional groups | nih.gov |

| Palladium precatalysts (e.g., from RuPhos, BrettPhos) | 3-Halo-2-aminopyridines and amines | N3-substituted-2,3-diaminopyridines | Efficient for unprotected substrates | nih.gov |

| Palladium(II) | Phenylboronic acid and ethyl 3,3,3-trifluoropropionate | β-Fluorocinnamate and derivatives | High yield and E-selectivity | researchgate.net |

Cycloaddition and Cascade Cyclization Strategies

The unique chemical structure of this compound and its derivatives, featuring a reactive bromine atom and a gem-difluoro group, makes it a valuable precursor for complex molecular architectures. Its utility is particularly evident in cycloaddition and cascade cyclization reactions, which allow for the rapid construction of fluorinated heterocyclic systems. These strategies are prized for their efficiency and atom economy in modern organic synthesis.

Tandem Reactions in Heterocyclic Compound Synthesis (e.g., Chromenes)

A significant application of derivatives of this compound is in the synthesis of 2,2-difluoro-2H-chromenes. Research has demonstrated that ethyl 3-bromo-3,3-difluoropropionate can undergo a tandem reaction with various salicylaldehyde (B1680747) derivatives to produce these valuable heterocyclic compounds in good yields. This process is typically conducted under basic conditions.

The proposed mechanism involves an initial reaction between the salicylaldehyde and the ethyl 3-bromo-3,3-difluoropropionate, followed by an intramolecular cyclization to form the chromene ring. This one-pot synthesis is an efficient method for accessing the difluorinated chromene core, a structural motif of interest in medicinal chemistry. It is noteworthy that under acidic conditions, defluorination was observed as a competing reaction pathway.

Synthesis of 2,2-Difluoro-2H-chromenes via Tandem Reaction

Illustrative examples of the tandem reaction between ethyl 3-bromo-3,3-difluoropropionate and substituted salicylaldehydes.

| Salicylaldehyde Derivative | Resulting Chromene Product | Reported Yield |

|---|---|---|

| Salicylaldehyde | 2,2-Difluoro-2H-chromene | Good |

| 5-Chlorosalicylaldehyde | 6-Chloro-2,2-difluoro-2H-chromene | Good |

| 5-Bromosalicylaldehyde | 6-Bromo-2,2-difluoro-2H-chromene | Good |

| 3,5-Dichlorosalicylaldehyde | 6,8-Dichloro-2,2-difluoro-2H-chromene | Good |

Radical Cascade Cyclizations

Radical cascade c

Stereochemical Aspects in 3 Bromo 3,3 Difluoropropanoic Acid Chemistry

Design of Stereoselective Synthetic Pathways

The synthesis of derivatives from 3-Bromo-3,3-difluoropropanoic acid often requires careful planning to control the stereochemical outcome. While the parent acid itself is not chira

Computational and Theoretical Studies on 3 Bromo 3,3 Difluoropropanoic Acid

Quantum Chemical Calculations for Molecular Structure and Stability Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. These calculations solve approximations of the Schrödinger equation to find the lowest energy state of the molecule.

Table 1: Illustrative Optimized Geometric Parameters for 3-Bromo-3,3-difluoropropanoic Acid (Illustrative Data) This table presents the kind of data that would be obtained from quantum chemical calculations, such as DFT at the B3LYP/6-311+G(d,p) level. The values are hypothetical and for illustrative purposes only.

| Parameter | Atom Connection | Calculated Value |

|---|---|---|

| Bond Lengths | ||

| C-C (Carboxyl) | 1.52 Å | |

| C-C (Fluoro) | 1.55 Å | |

| C=O | 1.21 Å | |

| C-O | 1.35 Å | |

| C-Br | 1.95 Å | |

| C-F | 1.36 Å | |

| Bond Angles | ||

| O=C-O | 124° | |

| C-C-C | 112° | |

| F-C-F | 108° | |

| F-C-Br | 109° |

| Dihedral Angle | C-C-C=O | 180° (anti-periplanar) |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a critical tool for mapping out the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a detailed energy profile for a proposed reaction mechanism. This allows for the determination of activation energies, which are crucial for understanding reaction rates and feasibility.

For this compound, computational modeling could be used to explore various transformations, such as nucleophilic substitution at the carbon bearing the bromine atom or decarboxylation reactions. The model would identify the lowest-energy path, revealing whether the reaction proceeds through, for example, an SN1 or SN2 mechanism, and predict the most likely products. This framework is essential for designing synthetic routes and understanding the chemical transformations of the molecule. nih.gov

Prediction of Reactivity Descriptors (e.g., Fukui Indices)

Conceptual Density Functional Theory (DFT) provides a range of "reactivity descriptors" that predict how a molecule will behave in a chemical reaction. These descriptors are derived from how the electron density of the molecule changes with the addition or removal of an electron.

Key descriptors include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to donate or accept electrons, respectively. A small HOMO-LUMO gap often implies higher reactivity. researchgate.net

Global Hardness and Softness: These terms describe the resistance of a molecule to change its electron configuration.

Fukui Indices: This is a powerful local reactivity descriptor. It predicts which specific atoms within the molecule are most susceptible to nucleophilic attack (attack by an electron-rich species), electrophilic attack (attack by an electron-poor species), or radical attack. researchgate.net For this compound, Fukui functions would pinpoint the most reactive sites, such as the carbonyl carbon or the carbon atom bonded to the halogens.

Table 2: Illustrative Reactivity Descriptors for this compound (Illustrative Data) This table shows representative data that would be generated from a conceptual DFT analysis. The values are for illustration only.

| Descriptor | Value | Interpretation |

|---|---|---|

| HOMO Energy | -7.5 eV | Energy required to remove an electron |

| LUMO Energy | -1.2 eV | Energy released when adding an electron |

| HOMO-LUMO Gap | 6.3 eV | Indicates high kinetic stability |

| Global Hardness (η) | 3.15 eV | Resistance to electron cloud deformation |

Conformational Analysis and Spectroscopic Property Prediction

Most molecules are not rigid structures and can exist in various spatial orientations, or conformations, due to rotation around single bonds. Conformational analysis involves identifying the different stable conformers and determining their relative energies and populations at a given temperature. Studies on similar fluorinated acids, such as perfluoropropionic acid, have shown the existence of multiple stable conformers (e.g., cis and gauche forms) that are in equilibrium. mdpi.comresearchgate.net

For this compound, computational methods can map the potential energy surface as a function of key dihedral angles to locate these energy minima. This analysis is crucial as the reactivity and biological activity of a molecule can depend on its preferred conformation. mdpi.com

Furthermore, once the stable conformers are identified, their spectroscopic properties can be predicted. Theoretical calculations can generate vibrational frequencies corresponding to Infrared (IR) and Raman spectra, as well as chemical shifts for Nuclear Magnetic Resonance (NMR) spectroscopy. These predicted spectra can be compared with experimental data to confirm the structure and identify the presence of specific conformers.

Table 3: Illustrative Predicted Vibrational Frequencies for the Most Stable Conformer of this compound (Illustrative Data) This table provides an example of predicted vibrational frequencies that would be calculated to aid in the interpretation of experimental IR spectra. The assignments are hypothetical.

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3550 | O-H stretch (carboxylic acid) |

| 1730 | C=O stretch (carbonyl) |

| 1150 | C-F stretch (symmetric) |

| 1125 | C-F stretch (asymmetric) |

| 1050 | C-O stretch |

Analytical Methodologies for Characterization and Study of 3 Bromo 3,3 Difluoropropanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework and the fluorine atoms within a molecule. For 3-Bromo-3,3-difluoropropanoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for unambiguous structural assignment.

In the ¹H NMR spectrum of this compound, the methylene (B1212753) protons (-CH₂-) adjacent to the difluorinated carbon are expected to appear as a triplet. This splitting pattern arises from the coupling with the two equivalent fluorine atoms on the neighboring carbon. The carboxylic acid proton (-COOH) would typically appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

| Proton Assignment | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Coupling Constant (J) |

| -CH₂- | ~3.5 - 4.5 | Triplet (t) | JH-F ≈ 12-15 Hz |

| -COOH | ~10 - 13 | Broad Singlet (br s) | N/A |

Note: The chemical shifts are estimations based on the structure and data from analogous compounds.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Three distinct signals are expected for the three carbon atoms in this compound. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum. The methylene carbon and the quaternary carbon bearing the bromine and fluorine atoms will show characteristic splitting due to coupling with the fluorine atoms.

| Carbon Assignment | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Coupling Constant (J) |

| -C OOH | ~165 - 175 | Singlet (s) or Triplet (t) with smaller JC-F | JC-F ≈ 2-5 Hz |

| -C H₂- | ~40 - 50 | Triplet (t) | JC-F ≈ 20-25 Hz |

| -C BrF₂- | ~90 - 110 | Triplet (t) | JC-F ≈ 250-300 Hz |

Note: The chemical shifts and coupling constants are estimations based on the structure and data from analogous compounds.

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, a single signal is expected for the two equivalent fluorine atoms. This signal will be split into a triplet due to coupling with the two adjacent methylene protons. The chemical shift in ¹⁹F NMR is sensitive to the electronic environment, making it a valuable tool for confirming the presence and substitution pattern of fluorine. biophysics.org

| Fluorine Assignment | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Coupling Constant (J) |

| -CBrF₂ - | ~ -60 to -80 | Triplet (t) | JF-H ≈ 12-15 Hz |

Note: The chemical shifts are estimations relative to a standard (e.g., CFCl₃) and are based on the structure and data from analogous compounds.

To simplify complex NMR spectra and aid in the assignment of signals, heteronuclear spin decoupling techniques are employed. In the context of this compound, decoupling the fluorine nuclei while acquiring the ¹H or ¹³C NMR spectrum would cause the multiplets arising from H-F or C-F coupling to collapse into singlets. This simplification helps to confirm which protons or carbons are coupled to fluorine. Conversely, proton decoupling during ¹⁹F NMR acquisition can also be performed. These techniques are invaluable for confirming structural assignments and determining the magnitudes of coupling constants.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. For this compound, HRMS would be used to confirm its molecular formula, C₃H₃BrF₂O₂. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two major peaks in the mass spectrum separated by two mass units, which is a distinctive feature for bromine-containing compounds. The calculated exact mass for the [M-H]⁻ ion of this compound is approximately 186.92845 Da.

| Ion | Calculated Exact Mass (m/z) |

| [C₃H₂⁷⁹BrF₂O₂]⁻ | 186.92845 |

| [C₃H₂⁸¹BrF₂O₂]⁻ | 188.92640 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas chromatography-mass spectrometry (GC-MS) serves as a powerful tool for the analysis of this compound, offering high separation efficiency and definitive molecular identification. Due to the carboxylic acid functional group, which imparts low volatility, a derivatization step is typically required prior to GC analysis. researchgate.net This process converts the polar carboxylic acid into a more volatile and thermally stable ester, making it amenable to gas-phase analysis. epa.gov

The derivatization can be accomplished using various reagents, such as methanol (B129727) in the presence of an acid catalyst to form the methyl ester, or other agents like diphenyl diazomethane (B1218177) for rapid derivatization. epa.govnih.gov Following derivatization, the sample is introduced into the gas chromatograph, where it is vaporized and separated from impurities based on its boiling point and interactions with the capillary column's stationary phase.

The mass spectrometer detector then ionizes the eluted derivative, and the resulting fragments are analyzed to produce a mass spectrum. This spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the identity of the compound. The molecular ion peak and the isotopic pattern, particularly due to the presence of a bromine atom, are key identifiers. For fluorinated compounds, the use of negative chemical ionization (NCI) mode can significantly enhance detection sensitivity compared to standard electron ionization. researchgate.netshimadzu.com.sg

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value/Description |

| Derivatization Agent | Methanol with H₂SO₄ catalyst |

| GC System | Agilent 7890B or equivalent |

| Column | KB-1MS capillary column (or similar non-polar phase) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium or Hydrogen nih.gov |

| MS Detector | Quadrupole Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) / Negative Chemical Ionization (NCI) |

| Mass Range | 50-400 m/z |

Chromatographic Techniques for Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a primary technique for assessing the purity of this compound and can also be scaled for its isolation. sielc.com Given the compound's high polarity, reversed-phase HPLC is the most common approach. shimadzu.com

In this mode, a polar mobile phase is used in conjunction with a non-polar stationary phase (e.g., C18). core.ac.uksigmaaldrich.com The separation of the target compound from non-polar impurities and starting materials is achieved by carefully controlling the composition of the mobile phase, which typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.comcore.ac.uk The high polarity of this compound means that a mobile phase with a high aqueous content is often required for adequate retention on the column. shimadzu.comsigmaaldrich.com

Detection is commonly performed using an ultraviolet (UV) detector. The carboxylic acid functional group exhibits absorbance in the short UV wavelength range, typically around 210 nm. shimadzu.comscioninstruments.com By comparing the peak area of the main compound to the areas of any impurity peaks, a quantitative assessment of purity can be made. For mass spectrometry-compatible methods, a volatile buffer such as formic acid can be used in place of non-volatile acids like phosphoric acid. sielc.com

Table 2: Typical HPLC Conditions for Purity Analysis of this compound

| Parameter | Value/Description |

| HPLC System | Shimadzu LC-20AD or equivalent |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm particle size) core.ac.uk |

| Mobile Phase | Isocratic or gradient elution with Water (with 0.1% Phosphoric Acid) and Acetonitrile sielc.com |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C scioninstruments.com |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 210 nm shimadzu.comscioninstruments.com |

| Injection Volume | 10 µL |

X-ray Crystallography for Solid-State Molecular Structure Elucidation

The process begins with the growth of a suitable single crystal of this compound. This crystal is then mounted on a goniometer and exposed to a collimated beam of X-rays. nih.gov The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots. The geometric arrangement of these spots reveals the unit cell dimensions and the crystal system, while their intensities contain the information needed to determine the arrangement of atoms within the unit cell. nih.gov

Analysis of the diffraction data allows for the calculation of an electron density map, from which the positions of the individual atoms (carbon, oxygen, fluorine, and bromine) can be determined. The resulting structural model is then refined to achieve the best possible fit with the experimental data. While a specific crystal structure for this compound is not publicly available, the data obtained from such an analysis would be presented in a standardized format, as illustrated in the hypothetical table below.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Illustrative Value |

| Chemical Formula | C₃H₃BrF₂O₂ |

| Formula Weight | 188.96 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 7.4 Å, b = 7.6 Å, c = 9.2 Å, β = 94.5° |

| Volume | 516.9 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 2.42 g/cm³ |

| Key Bond Lengths | C-Br: ~1.95 Å; C-F: ~1.35 Å; C=O: ~1.21 Å; C-OH: ~1.32 Å |

Future Directions and Emerging Research Areas in 3 Bromo 3,3 Difluoropropanoic Acid Chemistry

Integration with Advanced Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of fluorinated compounds can often be challenging, requiring precise control over reaction conditions. Advanced flow chemistry and automated synthesis platforms offer solutions to these challenges by providing enhanced control over parameters such as temperature, pressure, and reaction time, while also improving safety and reproducibility.

The continuous flow synthesis of complex molecules, including active pharmaceutical ingredients, has been demonstrated to offer significant advantages over traditional batch processes. For instance, the total flow synthesis of the anti-inflammatory drug Celecoxib has been achieved starting from 2-bromo-3,3,3-trifluoropropene, a structurally related compound to 3-bromo-3,3-difluoropropanoic acid. nih.gov This process highlights the potential for generating and immediately using reactive intermediates in a continuous stream, a strategy that could be directly applicable to the transformations of this compound. nih.gov

Furthermore, automated synthesis platforms, particularly those utilizing cassette-based systems, are becoming increasingly prevalent in the production of fluorinated radiopharmaceuticals for Positron Emission Tomography (PET). rsc.orgresearchgate.net These platforms enable the precise and reproducible synthesis of complex molecules labeled with fluorine-18. researchgate.netnih.govnih.gov The technologies and methodologies developed for automated radiochemistry could be adapted for the high-throughput synthesis and screening of libraries of this compound derivatives, accelerating the discovery of new applications.

Table 1: Comparison of Batch and Flow Synthesis for Fluorinated Compounds

| Feature | Batch Synthesis | Flow Synthesis |

| Reaction Control | Limited control over temperature and mixing, potential for hotspots. | Precise control over temperature, pressure, and mixing. |

| Safety | Handling of hazardous reagents and intermediates on a larger scale can be risky. | Smaller reaction volumes and contained systems enhance safety. |

| Reproducibility | Can be variable between batches. | High reproducibility due to consistent reaction conditions. |

| Scalability | Scaling up can be challenging and may require significant process redevelopment. | Scalable by running the system for longer durations. |

Development of Novel and Sustainable Catalytic Systems for Transformations

The development of efficient and sustainable catalytic systems for the functionalization of this compound is a critical area of future research. The presence of the C-Br bond offers a prime target for a variety of catalytic cross-coupling and functionalization reactions.

Transition-metal catalysis has emerged as a powerful tool for the synthesis of fluorinated molecules. nih.govbeilstein-journals.org Catalytic systems based on metals like palladium and copper can be employed for the formation of new carbon-carbon and carbon-heteroatom bonds at the bromine-bearing carbon of this compound. Research in this area is likely to focus on the development of catalysts that are not only highly efficient and selective but also sustainable, utilizing earth-abundant metals and operating under milder reaction conditions.

In addition to traditional transition-metal catalysis, organophotoredox catalysis is a rapidly growing field that offers green and sustainable alternatives for chemical transformations. acs.org Visible-light-mediated photoredox catalysis can be used to generate reactive radical intermediates from C-Br bonds under mild conditions, enabling a wide range of synthetic transformations. The application of these methods to this compound could open up new avenues for the synthesis of novel derivatives.

The principles of green chemistry, such as the use of catalytic reagents and the development of environmentally benign reaction media, will be central to future research in this area. rsc.org The goal is to develop synthetic routes to derivatives of this compound that are not only efficient but also minimize waste and environmental impact.

Exploration of this compound in Material Science Innovation

The incorporation of fluorine atoms into organic molecules can impart unique and desirable properties to materials, such as enhanced thermal stability, chemical resistance, and specific surface properties. While research on the direct application of this compound in material science is still emerging, the properties of structurally similar fluorinated compounds provide a strong indication of its potential.

The related compound, 3-bromo-3,3-difluoropropene, is recognized as a valuable precursor for the synthesis of advanced polymers and specialty chemicals. nbinno.com The difluorovinyl group and the reactive bromine atom allow for its use as a monomer or co-monomer in polymerization reactions, leading to high-performance plastics and fluorinated coatings with properties like non-stick surfaces and weatherability. nbinno.com

By analogy, this compound could serve as a unique monomer for the synthesis of novel fluorinated polyesters and polyamides. The carboxylic acid functionality provides a handle for polymerization, while the bromo-difluoroethyl group would be incorporated into the polymer backbone, potentially imparting beneficial properties. The bromine atom could also serve as a site for post-polymerization modification, allowing for the fine-tuning of material properties.

Table 2: Potential Applications of this compound in Material Science

| Material Type | Potential Role of this compound | Desired Properties |

| Fluorinated Polyesters | As a di-functional monomer. | Enhanced thermal stability, chemical resistance, hydrophobicity. |

| Specialty Coatings | As a precursor to fluorinated surface modifiers. | Non-stick properties, weatherability, stain resistance. |

| Functional Polymers | As a monomer with a modifiable bromine handle. | Tunable properties through post-polymerization reactions. |

Advanced Computational Design for Rational Synthesis and Application Development

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research, enabling the rational design of synthetic routes and the prediction of molecular properties. The application of these methods to this compound can accelerate the discovery and development of its applications.

Density Functional Theory (DFT) studies can be employed to investigate the electronic structure, reactivity, and reaction mechanisms of this compound and its derivatives. researchgate.net For example, DFT calculations have been used to understand the reactivity of propanoic acid derivatives in the synthesis of antimicrobial compounds. mdpi.com Similar studies on this compound could provide valuable insights into its reactivity in various chemical transformations, aiding in the optimization of reaction conditions and the prediction of product selectivity.

Computational screening of virtual libraries of this compound derivatives can be used to identify candidates with desired properties for specific applications. For instance, by calculating properties such as binding affinities to biological targets or electronic properties relevant to material science, researchers can prioritize synthetic efforts on the most promising candidates. This in silico approach can significantly reduce the time and resources required for experimental studies.

The integration of computational modeling with experimental work will be key to unlocking the full potential of this compound. This synergistic approach will enable a more rational and efficient exploration of its chemical space, leading to the development of novel synthetic methodologies and innovative applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.